N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide
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Overview
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound combines a nicotinamide moiety with a piperidine ring and a tetrahydrocinnoline structure, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
Formation of the Tetrahydrocinnoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline ring.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydrocinnoline intermediate.
Nicotinamide Coupling: The final step involves coupling the piperidine-tetrahydrocinnoline intermediate with a nicotinamide derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch Processing: Utilizing large reactors to perform each step in sequence, ensuring high yields and purity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the tetrahydrocinnoline ring.
Reduction: Reduction reactions using hydrogenation or metal hydrides can alter the nicotinamide or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the nicotinamide ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is investigated for its potential as a pharmacological agent. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound’s potential therapeutic effects are explored, particularly in areas such as anti-inflammatory, anti-cancer, and neuroprotective treatments. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it might inhibit or activate certain enzymes, affecting cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds like nicotinamide riboside or nicotinamide mononucleotide, which also feature the nicotinamide moiety.
Piperidine Derivatives: Compounds such as piperidine itself or piperidine-based drugs like risperidone.
Tetrahydrocinnoline Derivatives: Compounds with similar tetrahydrocinnoline structures, used in various pharmacological studies.
Uniqueness
What sets N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide apart is its combination of these three distinct moieties, which imparts unique chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with simpler analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c21-20(22,23)17-6-5-14(12-24-17)19(29)25-15-7-9-28(10-8-15)18-11-13-3-1-2-4-16(13)26-27-18/h5-6,11-12,15H,1-4,7-10H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUFJVRAHFEGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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